1,3,5-Triethoxybenzene
Overview
Description
1,3,5-Triethoxybenzene is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, where three hydrogen atoms are replaced by ethoxy groups (-OCH2CH3) at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triethoxybenzene can be synthesized through the reaction of 1,3,5-tribromobenzene with sodium ethoxide in ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of bromine atoms with ethoxy groups. The reaction can be summarized as follows: [ \text{C}_6\text{H}_3\text{Br}_3 + 3 \text{NaOCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_3(\text{OCH}_2\text{CH}_3)_3 + 3 \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Preparation of sodium ethoxide by reacting sodium metal with ethanol.
- Reaction of sodium ethoxide with 1,3,5-tribromobenzene under controlled temperature and pressure conditions.
- Purification of the product through distillation or recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Sodium ethoxide (NaOCH2CH3) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 1,3,5-tricarboxybenzene.
Reduction: Formation of 1,3,5-triethoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-triethoxybenzene involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects.
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: Similar structure but with methoxy groups (-OCH3) instead of ethoxy groups.
1,3,5-Tribromobenzene: Precursor used in the synthesis of 1,3,5-triethoxybenzene.
1,3,5-Trihydroxybenzene: Contains hydroxyl groups (-OH) instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs. The ethoxy groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1,3,5-triethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-13-10-7-11(14-5-2)9-12(8-10)15-6-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDYIVPGWUOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062421 | |
Record name | 1,3,5-Triethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-88-9 | |
Record name | 1,3,5-Triethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-triethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-triethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.